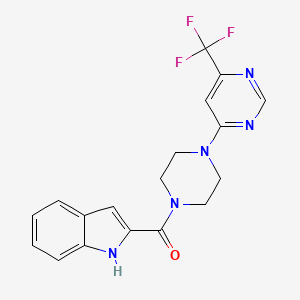![molecular formula C18H28N6O2 B2389643 1,7-dibutyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898443-31-7](/img/structure/B2389643.png)
1,7-dibutyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-dibutyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione, also known as DBTM, is a heterocyclic compound that has been extensively studied due to its potential applications in various fields. This compound is synthesized using specific methods that have been optimized to obtain high yields and purity. DBTM has been found to have several biochemical and physiological effects, making it a promising candidate for scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
A significant portion of the research on similar compounds involves their synthesis and evaluation for biological activities. For instance, studies have synthesized novel heterocycles, such as purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, to examine their antitumor activity and vascular relaxing effects. These efforts aim to discover new therapeutic agents with improved efficacy and safety profiles for treating various diseases, including cancer (T. Ueda et al., 1987).
Anticancer, Anti-HIV, and Antimicrobial Properties
Research has also been conducted on triazino and triazolo[4,3-e]purine derivatives, exploring their anticancer, anti-HIV-1, and antimicrobial activities. This line of inquiry is critical for identifying new compounds that can address the growing resistance to current treatments and provide alternative therapeutic options. For example, some compounds have shown considerable activity against specific cancer cell lines and moderate anti-HIV-1 activity, highlighting the potential of these molecules in drug development (F. Ashour et al., 2012).
Materials Science Applications
Beyond biomedical applications, research into compounds with triazine structures has extended into materials science. The functionalization of hydroxyl-terminated polybutadiene (HTPB) with triazine moieties has been studied to understand the influence of these structures on the properties of polyurethanes. This research is indicative of the broader applications of triazine derivatives in developing new materials with tailored properties for specific industrial applications (B. Rao et al., 2015).
Purine Analogues in Medicinal Chemistry
The structural modification of natural purines using isosteric ring systems like 1,3,5-triazine has been a focus of drug discovery programs. These efforts aim to create compounds with therapeutic potential across a range of applications, including kinase inhibitors, phosphodiesterase inhibitors, and anticancer agents. The medicinal chemistry of azolo[1,3,5]triazines exemplifies the versatility and importance of purine-like scaffolds in drug development (F. Lim & A. Dolzhenko, 2014).
Propiedades
IUPAC Name |
1,7-dibutyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O2/c1-6-8-10-22-16(25)14-15(21(5)18(22)26)19-17-23(11-9-7-2)20-12(3)13(4)24(14)17/h13H,6-11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBDWTSWCWYFRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2C(C(=NN3CCCC)C)C)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-dibutyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

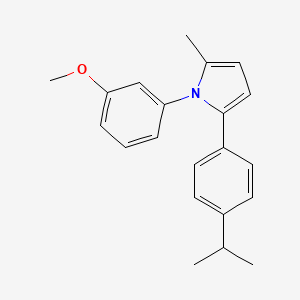
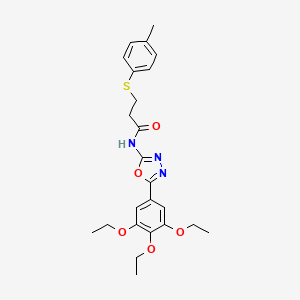

![N-(3-methoxybenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2389567.png)

![N-[(4-Chloro-2-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2389571.png)
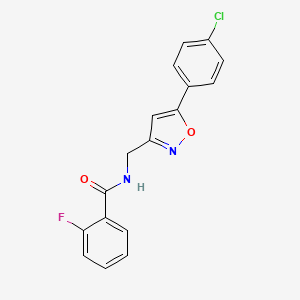
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide](/img/structure/B2389573.png)
![2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide](/img/structure/B2389575.png)
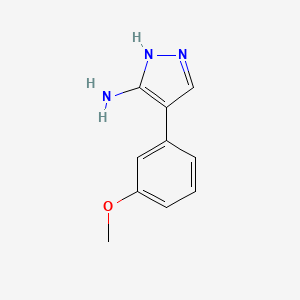
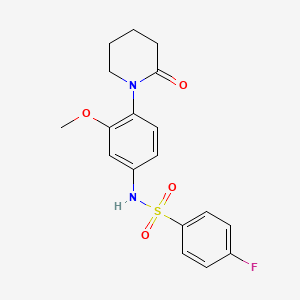

![Ethyl 6-ethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2389582.png)
